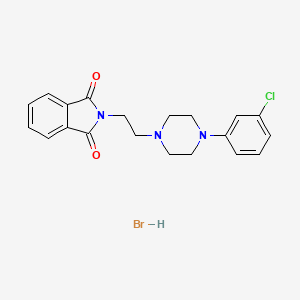

2-(2-(4-(3-Chlorophenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

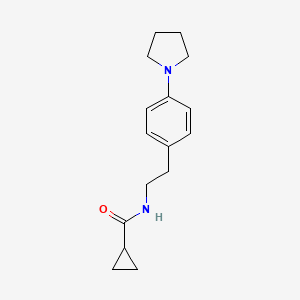

2-(2-(4-(3-Chlorophenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione hydrobromide is a compound that belongs to the class of arylpiperazine derivatives. These compounds are known for their extensive pharmacological activities, including anti-proliferative, anti-inflammatory, and anticancer properties . The compound’s structure includes a piperazine ring, which is a common motif in many pharmaceuticals due to its ability to modulate pharmacokinetic properties .

Mechanism of Action

Target of Action

Compounds with similar arylpiperazine structures have been known to exhibit extensive pharmacological activities . For instance, naftopidil, an arylpiperazine ether derivative, is widely used as an adrenergic receptor antagonist .

Mode of Action

Arylpiperazine derivatives have been shown to interact with their targets and induce changes such as arresting the g1 cell cycle phase and inducing apoptosis in certain cell lines .

Biochemical Pathways

It’s known that arylpiperazine derivatives can affect a variety of biochemical pathways, leading to a range of pharmacological effects .

Pharmacokinetics

It’s known that the piperazine ring, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

It’s known that arylpiperazine derivatives can induce changes such as arresting the g1 cell cycle phase and inducing apoptosis in certain cell lines .

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to function as a potential acetylcholinesterase inhibitor .

Cellular Effects

The effects of 2-(2-(4-(3-Chlorophenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione hydrobromide on cells are diverse. It has been shown to have anti-proliferative effects , suggesting that it could inhibit the growth of certain types of cells. This property could be particularly useful in the context of cancer treatment, where inhibiting the proliferation of cancer cells is a key therapeutic goal .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. For instance, it has been shown to inhibit the enzyme acetylcholinesterase, which could lead to increased levels of acetylcholine in the brain . This could potentially improve cognitive function in conditions like Alzheimer’s disease .

Temporal Effects in Laboratory Settings

The compound’s crystal structures have been established by single-crystal X-ray diffraction and synchrotron radiation X-ray powder diffraction , suggesting that it has a stable structure.

Dosage Effects in Animal Models

Compounds containing the isoindoline-1,3-dione moiety have shown anti-inflammatory and analgesic effects without inducing gastric lesions in the stomach of experimental animals .

Metabolic Pathways

It is known that the compound can inhibit the enzyme acetylcholinesterase , which plays a crucial role in the metabolism of acetylcholine, a key neurotransmitter in the brain .

Preparation Methods

The synthesis of 2-(2-(4-(3-Chlorophenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione hydrobromide typically involves multiple steps. One common synthetic route includes the reaction of 3-chlorophenylpiperazine with an appropriate isoindoline-1,3-dione derivative under controlled conditions . The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.

Scientific Research Applications

2-(2-(4-(3-Chlorophenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione hydrobromide has several scientific research applications:

Comparison with Similar Compounds

2-(2-(4-(3-Chlorophenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione hydrobromide can be compared with other similar compounds, such as:

Naftopidil: An arylpiperazine ether derivative used as an adrenergic receptor antagonist.

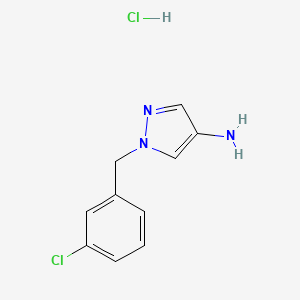

N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: A high-affinity and selective dopamine D4 receptor ligand.

1,4-BIS(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)BUTANE DIHYDROCHLORIDE: Used in analytical testing to detect pharmaceutical impurities.

Properties

IUPAC Name |

2-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]isoindole-1,3-dione;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O2.BrH/c21-15-4-3-5-16(14-15)23-11-8-22(9-12-23)10-13-24-19(25)17-6-1-2-7-18(17)20(24)26;/h1-7,14H,8-13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSQZWXKLBSTGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C(=O)C3=CC=CC=C3C2=O)C4=CC(=CC=C4)Cl.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Fluoro-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2437425.png)

![(E)-3-(5-(benzo[d][1,3]dioxol-4-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)propanamide](/img/structure/B2437428.png)

![4-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2437433.png)

![2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)pyrimidine](/img/structure/B2437441.png)

![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]pyrazole-3-carboxylic acid](/img/structure/B2437445.png)

![4-chloro-N-[2-(dimethylamino)ethyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B2437446.png)

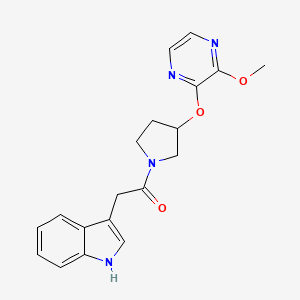

![2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2437447.png)